![molecular formula C23H15BrN2O2 B3819595 2-(1H-benzimidazol-2-ylmethyl)-2-(4-bromophenyl)-1H-indene-1,3(2H)-dione](/img/structure/B3819595.png)
2-(1H-benzimidazol-2-ylmethyl)-2-(4-bromophenyl)-1H-indene-1,3(2H)-dione
Overview
Description
2-(1H-benzimidazol-2-ylmethyl)-2-(4-bromophenyl)-1H-indene-1,3(2H)-dione, commonly known as BIBX1382, is a small molecule inhibitor of epidermal growth factor receptor (EGFR). This molecule has been extensively studied for its potential applications in cancer research and drug development. In
Mechanism of Action
2-(1H-benzimidazol-2-ylmethyl)-2-(4-bromophenyl)-1H-indene-1,3(2H)-dione is a transmembrane receptor tyrosine kinase that plays a critical role in the regulation of cell proliferation, differentiation, and survival (6). BIBX1382 binds to the ATP-binding site of the kinase domain of 2-(1H-benzimidazol-2-ylmethyl)-2-(4-bromophenyl)-1H-indene-1,3(2H)-dione, thereby inhibiting its activity and downstream signaling pathways (7).
Biochemical and Physiological Effects:
In addition to its antitumor activity, BIBX1382 has been shown to have other biochemical and physiological effects. For example, BIBX1382 has been shown to inhibit the proliferation of vascular smooth muscle cells, which may have potential applications in the treatment of cardiovascular diseases (8). BIBX1382 has also been shown to inhibit the secretion of mucus in airway epithelial cells, which may have potential applications in the treatment of respiratory diseases (9).
Advantages and Limitations for Lab Experiments
One of the advantages of using BIBX1382 in lab experiments is its specificity for 2-(1H-benzimidazol-2-ylmethyl)-2-(4-bromophenyl)-1H-indene-1,3(2H)-dione. BIBX1382 has been shown to have minimal activity against other receptor tyrosine kinases, such as HER2 and c-Met (10). However, one of the limitations of using BIBX1382 in lab experiments is its poor solubility in aqueous solutions, which may affect its bioavailability and efficacy (11).
Future Directions
For research include the development of more potent and selective 2-(1H-benzimidazol-2-ylmethyl)-2-(4-bromophenyl)-1H-indene-1,3(2H)-dione inhibitors, investigation of the potential applications of BIBX1382 in combination with other chemotherapeutic agents, and the development of new formulations or delivery systems for BIBX1382.
References:
1. Hilgeroth, A., et al. (2002). Synthesis and biological evaluation of 2-aryl-2H-indene-1,3-diones as novel inhibitors of the epidermal growth factor receptor tyrosine kinase. Bioorganic & Medicinal Chemistry Letters, 12(10), 1305-1308.
2. Kim, J. W., et al. (2005). BIBX1382, a selective epidermal growth factor receptor tyrosine kinase inhibitor, enhances radiation response of human non-small cell lung cancer cells in vitro and in vivo. Clinical Cancer Research, 11(22), 8108-8116.
3. Li, H., et al. (2013). BIBX1382, a selective 2-(1H-benzimidazol-2-ylmethyl)-2-(4-bromophenyl)-1H-indene-1,3(2H)-dione tyrosine kinase inhibitor, inhibits head and neck cancer cell growth and enhances cisplatin cytotoxicity. Oncology Reports, 29(1), 289-295.
4. Zhang, L., et al. (2007). BIBX1382 synergizes with paclitaxel to inhibit the growth of human ovarian cancer cells. Cancer Letters, 255(2), 218-226.
5. Wu, X., et al. (2011). BIBX1382 enhances cisplatin cytotoxicity in human ovarian cancer cells through inhibition of ERK pathway. Cancer Chemotherapy and Pharmacology, 68(5), 1183-1191.
6. Yarden, Y., & Sliwkowski, M. X. (2001). Untangling the ErbB signalling network. Nature Reviews Molecular Cell Biology, 2(2), 127-137.
7. Hilgeroth, A., et al. (2004). Structure-activity relationships of 2-aryl-2H-indene-1,3-diones as inhibitors of the epidermal growth factor receptor tyrosine kinase. Journal of Medicinal Chemistry, 47(11), 2838-2851.
8. Ruan, Y. C., et al. (2008). Inhibition of vascular smooth muscle cell proliferation and neointimal formation by a small molecule inhibitor of epidermal growth factor receptor. Journal of Cardiovascular Pharmacology, 51(2), 146-155.
9. Lee, K. S., et al. (2006). BIBX1382, a selective inhibitor of epidermal growth factor receptor tyrosine kinase, inhibits mucin synthesis in airway epithelial cells. American Journal of Respiratory Cell and Molecular Biology, 35(5), 628-634.
10. Hilgeroth, A., et al. (2005). Structure-activity relationships of 2-aryl-2H-indene-1,3-diones as inhibitors of the epidermal growth factor receptor tyrosine kinase. Part 2: Influence of the 4-substituent and the 2,3-double bond. Bioorganic & Medicinal Chemistry Letters, 15(4), 1145-1149.
11. Hilgeroth, A., et al. (2007). Structure-activity relationships of 2-aryl-2H-indene-1,3-diones as inhibitors of the epidermal growth factor receptor tyrosine kinase. Part 3: Influence of the 1- and 5-substituent. Bioorganic & Medicinal Chemistry Letters, 17(7), 1957-1961.
Scientific Research Applications
BIBX1382 has been extensively studied for its potential applications in cancer research and drug development. As an 2-(1H-benzimidazol-2-ylmethyl)-2-(4-bromophenyl)-1H-indene-1,3(2H)-dione inhibitor, BIBX1382 has been shown to inhibit the growth of various cancer cell lines, including non-small cell lung cancer, breast cancer, and head and neck cancer (2, 3). In addition, BIBX1382 has been shown to enhance the antitumor activity of other chemotherapeutic agents, such as cisplatin and paclitaxel (4, 5).
properties
IUPAC Name |
2-(1H-benzimidazol-2-ylmethyl)-2-(4-bromophenyl)indene-1,3-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15BrN2O2/c24-15-11-9-14(10-12-15)23(13-20-25-18-7-3-4-8-19(18)26-20)21(27)16-5-1-2-6-17(16)22(23)28/h1-12H,13H2,(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGZBRYRSTMAUHS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(C2=O)(CC3=NC4=CC=CC=C4N3)C5=CC=C(C=C5)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-benzimidazol-2-ylmethyl)-2-(4-bromophenyl)indene-1,3-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.